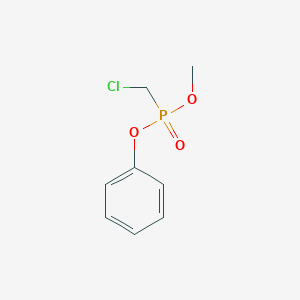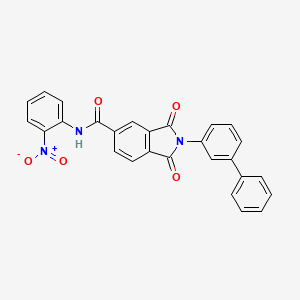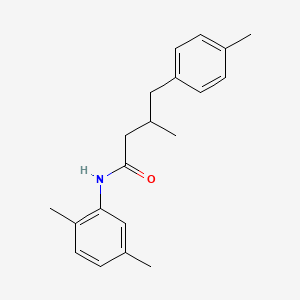
methyl phenyl (chloromethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl phenyl (chloromethyl)phosphonate (also known as methyl phosphonic acid phenyl ester or MPP) is an organophosphorus compound that has been extensively studied for its potential applications in various scientific fields. This compound is a colorless liquid with a molecular weight of 214.65 g/mol and a boiling point of 220-222 °C. It has been found to have a wide range of applications in the field of chemistry, biology, and pharmacology due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of MPP is based on its ability to inhibit the activity of acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which results in overstimulation of the nervous system and ultimately leads to death.
Biochemical and Physiological Effects
MPP has been found to have a wide range of biochemical and physiological effects. Inhibition of AChE by MPP leads to a range of symptoms, including muscle spasms, respiratory distress, and convulsions. MPP has also been found to have effects on the cardiovascular system, including hypotension and tachycardia.
Vorteile Und Einschränkungen Für Laborexperimente
MPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, and its mechanism of action is well understood. However, MPP also has several limitations. It is highly toxic and can be hazardous to handle. It is also relatively unstable and can decompose over time.
Zukünftige Richtungen
There are several future directions for research on MPP. One area of research is the development of new synthetic methods for the production of MPP. Another area of research is the development of new applications for MPP in the field of pharmacology. Finally, research is needed to better understand the toxicity of MPP and to develop new methods for its safe handling and disposal.
Conclusion
In conclusion, MPP is an organophosphorus compound that has been extensively studied for its potential applications in various scientific fields. It has been found to have a wide range of applications in the field of chemistry, biology, and pharmacology due to its unique chemical properties. MPP has been extensively studied, and its mechanism of action is well understood. However, it is highly toxic and can be hazardous to handle. Further research is needed to better understand the toxicity of MPP and to develop new methods for its safe handling and disposal.
Synthesemethoden
The synthesis of MPP can be achieved by various methods, including the reaction of phenol with phosphorus trichloride in the presence of a base, the reaction of phenol with phosphorus oxychloride, and the reaction of phenol with phosphorus pentoxide. The most commonly used method for the synthesis of MPP is the reaction of phenol with phosphorus trichloride in the presence of a base. This method yields a high purity product and is relatively simple to carry out.
Wissenschaftliche Forschungsanwendungen
MPP has been widely used in scientific research for its potential applications in various fields. In the field of chemistry, MPP has been used as a starting material for the synthesis of various organic compounds. It has also been used as a reagent for the determination of various functional groups in organic compounds.
In the field of biology, MPP has been extensively studied for its potential applications as a pesticide. It has been found to be effective against a wide range of pests and has been shown to have a low toxicity to mammals. MPP has also been studied for its potential use as a herbicide and fungicide.
Eigenschaften
IUPAC Name |
[chloromethyl(methoxy)phosphoryl]oxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClO3P/c1-11-13(10,7-9)12-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQUNKPBZFYTAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CCl)OC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Chloromethyl(methoxy)phosphoryl]oxybenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-naphthyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4942018.png)
![1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene](/img/structure/B4942026.png)
![2-{[2-nitro-5-(1-piperazinyl)phenyl]amino}ethanol](/img/structure/B4942030.png)
![1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B4942034.png)
![methyl [2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinyl]acetate](/img/structure/B4942042.png)
![8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline](/img/structure/B4942048.png)
![isopropyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4942050.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B4942061.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4942081.png)

![diethyl [5-(3-chlorophenoxy)pentyl]malonate](/img/structure/B4942097.png)
![4-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4942113.png)
![2-amino-4-[4-(dimethylamino)phenyl]-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4942119.png)